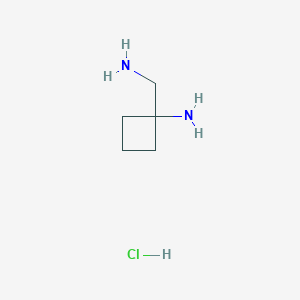

1-(Aminomethyl)cyclobutanamine hydrochloride

Description

Properties

IUPAC Name |

1-(aminomethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2.ClH/c6-4-5(7)2-1-3-5;/h1-4,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGSCOPIJAZQDOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CN)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclobutane Ring Formation

The cyclobutane core can be synthesized via various cyclization reactions such as:

- [2+2] cycloaddition of alkenes.

- Ring closure of suitable linear precursors through intramolecular reactions.

The choice depends on the starting materials and desired substitution pattern.

Aminomethyl Substitution

The aminomethyl group is typically introduced by:

- Reaction of the cyclobutane intermediate with formaldehyde and ammonia or primary amines under controlled conditions (Mannich-type reactions).

- Reductive amination of cyclobutanone derivatives with ammonia or amines.

Hydrochloride Salt Formation

The free amine is converted to the hydrochloride salt by treatment with hydrochloric acid, often in an organic solvent like ethyl acetate, to facilitate crystallization and purification.

Representative Synthetic Route (Based on Patent CN109535025B and Related Literature)

Though CN109535025B primarily focuses on 3,3-difluorocyclobutylamine hydrochloride, its methodology provides insights into cyclobutylamine derivatives synthesis applicable to 1-(Aminomethyl)cyclobutanamine hydrochloride.

Alternative Synthetic Route: Reductive Amination Approach

Reductive amination is a common and versatile method to introduce aminomethyl groups onto cyclobutane rings.

General Reaction Scheme:

$$

\text{Cyclobutanone} + \text{Ammonia/Formaldehyde} \xrightarrow[\text{Reducing agent}]{\text{Catalyst}} \text{1-(Aminomethyl)cyclobutanamine}

$$

- Carbonyl compound: Cyclobutanone or substituted cyclobutanone.

- Amination: Reaction with ammonia and formaldehyde.

- Reduction: Using sodium cyanoborohydride, hydrogenation with Pd/C, or other mild reducing agents.

This method allows for selective introduction of the aminomethyl group with good yields and operational simplicity.

Comparative Data Table: Preparation Methods

| Methodology | Key Steps | Advantages | Disadvantages | Yield Range (%) | Scalability |

|---|---|---|---|---|---|

| Amidation + Hofmann Degradation (Patent-based) | Amidation → Hofmann degradation → Salification | Mild conditions, environmentally friendly | Multi-step, requires careful control | 50–70 (estimated) | Suitable for industrial scale |

| Reductive Amination | Cyclobutanone + Ammonia/Formaldehyde + Reduction | Direct introduction of aminomethyl group, fewer steps | Requires reducing agents, careful control of conditions | 60–85 (literature) | Widely used in lab and industry |

| Cycloaddition + Substitution | Cycloaddition to form ring → Aminomethyl substitution | Potential for diverse substitution | More complex, lower overall yield | Variable | More suited for research scale |

Research Findings and Optimization Parameters

- Temperature Control: Low temperatures (0–10 °C) during substitution or fluorination steps minimize side reactions and improve selectivity.

- Reagent Selection: Use of mild fluorinating agents or reducing agents like sodium cyanoborohydride enhances safety and yield.

- Environmental Considerations: Avoidance of toxic reagents with high risk coefficients is emphasized in recent patents, favoring greener methods.

- Yield Improvement: Optimization of reaction times, reagent stoichiometry, and purification techniques (e.g., recrystallization from ethyl acetate) increases product purity and yield.

- Industrial Suitability: Methods with fewer steps, mild conditions, and non-toxic reagents are preferred for scale-up.

Chemical Reactions Analysis

1-(Aminomethyl)cyclobutanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The aminomethyl group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives. .

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Aminomethyl)cyclobutanamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, influencing their activity. The cyclobutane ring provides structural rigidity, which can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 1-(Aminomethyl)cyclobutanamine hydrochloride and analogous compounds:

Structural and Functional Differences

Ring Size and Strain

- Cyclopropane derivatives (e.g., 1-(Methoxymethyl)cyclopropanamine) exhibit high ring strain, increasing reactivity in ring-opening reactions compared to cyclobutane or cyclopentane analogs .

- Cyclopentanone derivatives (e.g., 2-(Aminomethyl)cyclopentanone) have reduced strain and a ketone group, enabling participation in condensation or nucleophilic addition reactions .

Substituent Effects

- Trifluoromethyl groups (e.g., 2-(Trifluoromethyl)cyclobutanamine) enhance lipophilicity and metabolic stability, making them valuable in CNS-targeting pharmaceuticals .

- Ester and carboxylic acid groups (e.g., Methyl 1-(methylamino)cyclobutanecarboxylate) introduce polarity, affecting solubility and hydrolysis rates. These are critical in prodrug design .

Hazard Profiles

- Compounds without primary amines (e.g., cyclopentanone derivatives) may exhibit lower toxicity .

Key Research Findings

- Synthetic Utility: A European patent (EP 4 374 877 A2) details the use of methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride in multi-step syntheses, emphasizing its role as a precursor for complex amines .

- Safety Considerations: The acute toxicity of 1-(Aminomethyl)cyclobutanamine necessitates stringent handling protocols, including PPE and ventilation, as outlined in its safety data sheets .

Biological Activity

1-(Aminomethyl)cyclobutanamine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

1-(Aminomethyl)cyclobutanamine hydrochloride is characterized by a cyclobutane ring structure with an amino group attached to a methylene bridge. The hydrochloride salt form enhances its solubility in aqueous environments, which is critical for biological assays.

The biological activity of 1-(Aminomethyl)cyclobutanamine hydrochloride can be attributed to its interaction with various biological targets:

- Neurotransmitter Modulation : Similar compounds have shown potential as modulators of neurotransmitter systems, particularly in relation to NMDA receptors and glycine receptors, which are crucial for synaptic plasticity and memory function .

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, although specific mechanisms remain to be fully elucidated.

Case Studies and Experimental Data

- Antitumor Activity : A study indicated that derivatives of aminocyclobutane compounds have demonstrated low toxicity while inhibiting tumor growth. 1-(Aminomethyl)cyclobutanamine hydrochloride was found to selectively inhibit certain cancer cell lines, suggesting its potential as an anticancer agent .

- Neurotropic Effects : Research on related cyclobutane derivatives has revealed neurotropic activities, indicating the possibility of 1-(Aminomethyl)cyclobutanamine hydrochloride having similar effects. This includes inhibition of specific aminooxidases in rat liver mitochondria, which could be relevant for neurodegenerative diseases .

- Analgesic and Anesthetic Properties : Compounds in the cyclobutane series have been noted for their analgesic and anesthetic properties. Studies have shown that certain derivatives can act as effective pain relievers with minimal side effects .

Comparative Analysis with Similar Compounds

Future Directions in Research

Further research is warranted to explore the full spectrum of biological activities associated with 1-(Aminomethyl)cyclobutanamine hydrochloride. Key areas include:

- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with various receptors and enzymes.

- In Vivo Studies : Assessing the efficacy and safety profile through animal models to better understand therapeutic potential.

- Structure-Activity Relationship (SAR) : Exploring modifications to the chemical structure to enhance potency and selectivity against specific biological targets.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1-(Aminomethyl)cyclobutanamine hydrochloride in laboratory settings?

- Methodology :

-

Personal Protective Equipment (PPE) : Use safety goggles, face shields, and gloves compliant with standards like NIOSH or EN 166 to prevent skin/eye contact .

-

Ventilation : Employ local exhaust ventilation to minimize aerosol or dust inhalation during synthesis or handling .

-

Storage : Store at 2–8°C in a dry, sealed container to avoid degradation or moisture absorption .

-

Fire Safety : Use water fog, alcohol-resistant foam, or CO₂ for fire suppression, and wear self-contained breathing apparatus (SCBA) due to hazardous decomposition gases (e.g., NOₓ, HBr) .

-

Spill Management : Avoid dust generation; collect spills using non-sparking tools and dispose via certified waste handlers .

Table 1: Key Safety Parameters

Parameter Specification Source Storage Temp. 2–8°C PPE Requirements Gloves, goggles, face shields Fire Suppression Media CO₂, dry powder

Q. What analytical methods are suitable for assessing the purity of 1-(Aminomethyl)cyclobutanamine hydrochloride?

- Methodology :

- Reverse-Phase HPLC : Adapt methods used for structurally similar amines (e.g., gabapentin derivatives). Use a C18 column, mobile phase of acetonitrile:buffer (pH 3.0), and UV detection at 210–220 nm .

- TLC Validation : Compare retention factors (Rf) against reference standards using silica gel plates and solvent systems like ethyl acetate/acetic acid .

- Potentiometric Titration : Quantify amine content via acid-base titration in aqueous solutions with HCl as the titrant .

Q. How can researchers mitigate low yields during synthesis?

- Methodology :

- Optimize Reaction Conditions : Screen solvents (e.g., THF, DMF), temperatures (0–25°C), and catalysts (e.g., Pd/C for reductive amination) to improve intermediate stability .

- Purification Strategies : Use column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (ethanol/water) to isolate high-purity product .

- Monitor Reaction Progress : Employ in-situ FTIR or NMR to detect intermediates and adjust stoichiometry .

Advanced Research Questions

Q. How can conflicting toxicological data across studies be reconciled?

- Methodology :

- Dose-Response Analysis : Conduct in vitro assays (e.g., MTT for cytotoxicity) at varying concentrations (0.1–100 µM) to establish thresholds for acute toxicity .

- Species-Specific Models : Compare rodent vs. human cell line responses to identify interspecies variability .

- Meta-Analysis : Aggregate data from SDS-reported hazards (e.g., H302, H315) and peer-reviewed studies to prioritize high-risk endpoints (e.g., respiratory irritation) .

Q. What factors influence the chemical stability of 1-(Aminomethyl)cyclobutanamine hydrochloride under varying solvent conditions?

- Methodology :

-

Stress Testing : Expose the compound to polar (water, methanol) and nonpolar (hexane) solvents at 25–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts (e.g., cyclobutane ring-opening products) .

-

pH Stability : Assess stability in buffered solutions (pH 2–12) using UV-Vis spectroscopy to detect amine protonation/deprotonation effects .

Table 2: Stability Profile in Solvents

Solvent Degradation Onset (Hours, 40°C) Major Degradants Source Water 48 Cyclobutanone derivatives Methanol >72 None detected

Q. How does the cyclobutane ring structure affect the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Computational Modeling : Use DFT calculations (B3LYP/6-31G*) to compare ring strain and charge distribution with analogous cyclohexane or cyclopropane derivatives .

- Kinetic Studies : Perform SN2 reactions with alkyl halides (e.g., methyl iodide) in DMSO. Measure rate constants (k) via GC-MS to quantify steric hindrance effects .

- X-ray Crystallography : Resolve crystal structures to correlate ring geometry (bond angles, torsional strain) with reactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.